Lithium ion

Descripción general

Descripción

Lithium-ion or Li-ion battery is a type of rechargeable battery that uses the reversible intercalation of Li+ ions into electronically conducting solids to store energy . They are characterized by higher specific energy, higher energy density, higher energy efficiency, a longer cycle life, and a longer calendar life . They are used in various devices such as mobile phones, laptop computers, and electric cars .

Synthesis Analysis

The lithium battery industry requires the analysis of the elemental composition of materials along the value chain . This includes lithium and other minerals extraction, lithium battery research and development, lithium battery manufacturing quality control, and lithium battery recycling and resource recovery of valuable metal elements .Molecular Structure Analysis

The local structure organization and dynamics in lithium borate ionic liquids have been studied using molecular dynamics simulations . These simulations establish a relationship between the variation in ionic conductivity and the extent of uncorrelated motion among the counterions .Chemical Reactions Analysis

Lithium-ion batteries undergo a number of complex electrochemical processes. The literature on this complex topic has grown considerably . Degradation is separated into three levels: the actual mechanisms themselves, the observable consequences at cell level called modes, and the operational effects such as capacity or power fade .Physical And Chemical Properties Analysis

Lithium-ion batteries are characterized by their specific energy, energy density, energy efficiency, cycle life, and calendar life . They have a specific energy of 100–265 W⋅h/kg (360–950 kJ/kg), energy density of 250–693 W⋅h/L (900–2,490 J/cm 3), and a charge/discharge efficiency of 80–90% .Aplicaciones Científicas De Investigación

Electrospun Lithium Metal Oxide Cathode Materials : Lithium metal oxide cathode materials play a crucial role in advancing lithium-ion battery technology. These materials are significant for portable electronics, renewable energy units, and electric vehicles (EVs). Research focuses on solving problems related to electrochemical performance, storage efficiency, safety, and cost. Electrospun nanostructures of lithium metal oxides are promising for cathodes due to their short Li ion diffusion pathways, high surface area, and porous network, improving ionic conductivity, electrochemical stability, rate capability, and safety (Kalluri et al., 2013).

Fundamental Research on Li-ion Batteries : Over the past decades, extensive research has led to a deep understanding of materials, electrochemical reaction mechanisms, thermodynamics, structure evolution, surface and interface reactions, safety, and mechanical properties of Li-ion batteries. This research underpins the commercialization of LIBs and helps in improving performance for broader applications. Fundamental research in this area also enriches knowledge in solid state electrochemistry, solid state ionics, energy materials, energy physics, and nanoscience (Li, 2015).

Battery Degradation in Lithium Ion Batteries : Understanding the degradation mechanisms throughout the life cycle of lithium-ion batteries is crucial, especially for electric vehicles. This includes reviewing the internal aging mechanisms based on different anode and cathode materials, factors influencing battery life from design, production, and application perspectives, and discussing the battery system degradation mechanism (Han et al., 2019).

Spinel Structure in Li-ion Batteries : The [B2]O4 framework of an A[B2]O4 spinel structure, where A = Li, is extensively used in lithium-ion batteries. This structure has been utilized as an anode, cathode, or solid electrolyte. The compositional versatility of the spinel structure allows for tailoring the electrochemical potential and stability of a Li-ion cell (Thackeray, 2020).

LIBs and Ceramic Fuel Cells : Lithium-ion batteries and ceramic fuel cells share common materials and scientific fundamentals. Research in this area seeks to enhance performance by exploiting lithium-ion and proton transport cooperation and improving material properties and device functions (Zhou et al., 2022).

Emerging Battery Research in Indonesia : In Indonesia, the development of lithium-ion batteries plays a vital role in sustainable energy. Research here emphasizes using local resources to reduce production costs, and neutron scattering techniques are particularly important for investigating the crystal structure of electrode materials (Kartini, 2015).

Mecanismo De Acción

The precise mechanism of action of Li+ as a mood-stabilizing agent is currently unknown. It is possible that Li+ produces its effects by interacting with the transport of monovalent or divalent cations in neurons . While the battery is discharging and providing an electric current, the anode releases lithium ions to the cathode, generating a flow of electrons from one side to the other .

Safety and Hazards

Direcciones Futuras

The battery cell formation is one of the most critical process steps in lithium-ion battery (LIB) cell production . Enhanced battery technologies are poised to further expand voltage windows and harness conversion or metal electrodes to elevate energy density, thereby magnifying the significance of cell formation in the battery realm .

Propiedades

IUPAC Name |

lithium(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBGRARXTFLTSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169612 | |

| Record name | Lithium cation | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

7.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lithium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005949 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Violent reaction | |

| Record name | Lithium cation | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01356 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The precise mechanism of action of Li+ as a mood-stabilizing agent is currently unknown. It is possible that Li+ produces its effects by interacting with the transport of monovalent or divalent cations in neurons. An increasing number of scientists have come to the conclusion that the excitatory neurotransmitter glutamate is the key factor in understanding how lithium works. Lithium has been shown to change the inward and outward currents of glutamate receptors (especially GluR3), without a shift in reversal potential. Lithium has been found to exert a dual effect on glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level, neither too much nor too little. It is postulated that too much glutamate in the space between neurons causes mania, and too little, depression. Another mechanism by which lithium might help to regulate mood include the non-competitive inhibition of an enzyme called inositol monophosphatase. Alternately lithium's action may be enhanced through the deactivation of the GSK-3B enzyme. The regulation of GSK-3B by lithium may affect the circadian clock. GSK-3 is known for phosphorylating and thus inactivating glycogen synthase. GSK-3B has also been implicated in the control of cellular response to damaged DNA. GSK-3 normally phosphorylates beta catenin, which leads to beta catenin degratation. When GSK-3 is inhibited, beta catenin increases and transgenic mice with overexpression of beta catenin express similar behaviour to mice treated with lithium. These results suggest that increase of beta catenin may be a possible pathway for the therapeutic action of lithium. | |

| Record name | Lithium cation | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01356 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Lithium ion | |

CAS RN |

17341-24-1, 7439-93-2 | |

| Record name | Li1+ | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17341-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017341241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium cation | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01356 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lithium cation | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LITHIUM CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H8Z5UER66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lithium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005949 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

190 °C | |

| Record name | Lithium cation | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01356 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lithium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005949 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

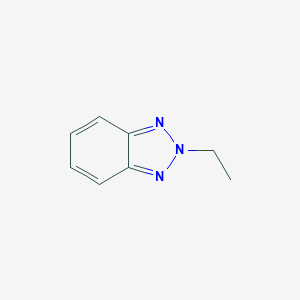

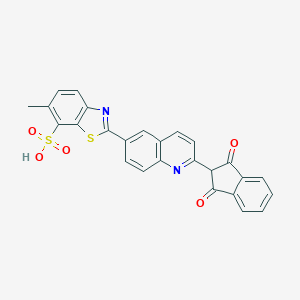

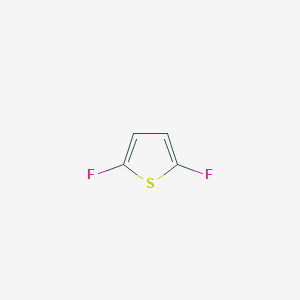

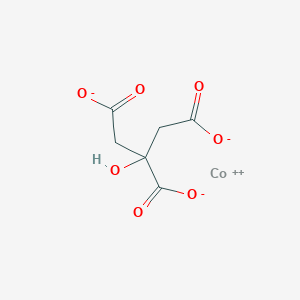

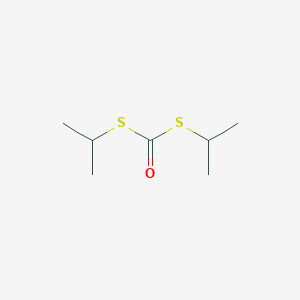

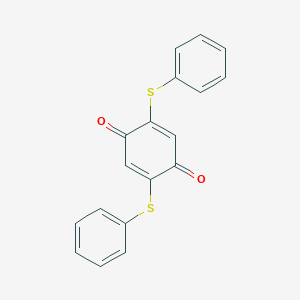

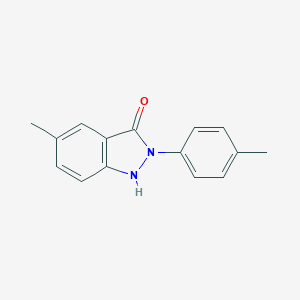

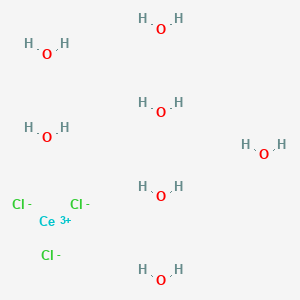

Synthesis routes and methods I

Procedure details

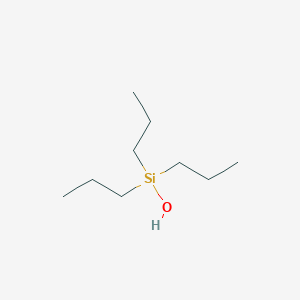

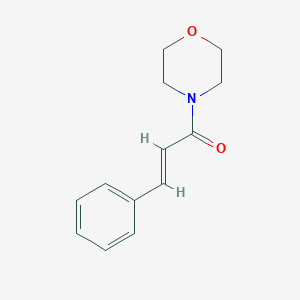

Synthesis routes and methods II

Procedure details

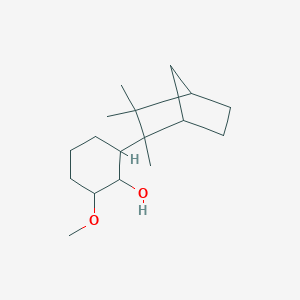

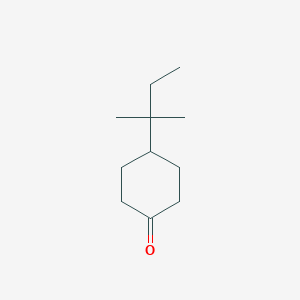

Synthesis routes and methods III

Procedure details

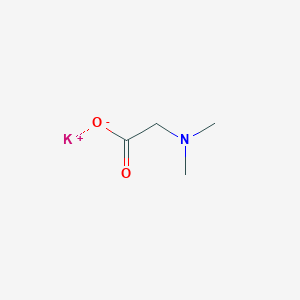

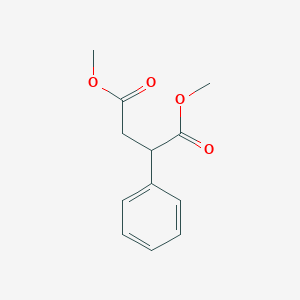

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.